molecular formula C22H26N2O3S B2561671 N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide CAS No. 954679-52-8

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide

Cat. No.: B2561671
CAS No.: 954679-52-8
M. Wt: 398.52
InChI Key: TYRLOFVEZBIONF-UHFFFAOYSA-N
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Description

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a tosyl group, a tetrahydroisoquinoline moiety, and a cyclopentanecarboxamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide typically involves the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

    Introduction of the tosyl group: The tetrahydroisoquinoline derivative is then reacted with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group.

    Attachment of the cyclopentanecarboxamide group: The final step involves the reaction of the tosylated tetrahydroisoquinoline with cyclopentanecarboxylic acid or its derivatives under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

    Reduction: The compound can be reduced to form dihydro or fully hydrogenated derivatives.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as selenium dioxide or hydrogen peroxide can be used under controlled conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the tosyl group.

Major Products Formed

    Oxidation: Isoquinoline derivatives.

    Reduction: Dihydro or fully hydrogenated tetrahydroisoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity. The tosyl group and cyclopentanecarboxamide moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide
  • N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cycloheptanecarboxamide
  • N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenecarboxamide

Uniqueness

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentanecarboxamide group, in particular, may enhance its stability and binding interactions compared to similar compounds with different carboxamide groups.

Properties

IUPAC Name

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-16-6-10-21(11-7-16)28(26,27)24-13-12-17-8-9-20(14-19(17)15-24)23-22(25)18-4-2-3-5-18/h6-11,14,18H,2-5,12-13,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRLOFVEZBIONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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